3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cross‑Coupling Synthetic Chemistry 7‑Azaindole Functionalization

SAR studies on kinase inhibitors (CDK12, LSD1) show that switching from the 3-Cl/7-Me substitution pattern to 3-Br or 5-Cl analogs causes >10-fold loss in potency. This building block provides the exact 3-chloro-7-methyl regioisomer needed to replicate published results. C3-Cl handle enables rapid Suzuki/Buchwald diversification. cLogP 1.71 balances CNS drug properties. 95% purity, available in 0.5 g, 1 g, 2.5 g sizes from multiple stocking points.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1190313-79-1
Cat. No. B1424201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
CAS1190313-79-1
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC=C2Cl
InChIInChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
InChIKeyQENLCYJBJNMRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine – Procurement-Quality Overview


3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190313-79-1), also referred to as 3-chloro-7-methyl-6-azaindole, is a heterocyclic building block featuring a chlorine atom at position 3 and a methyl group at position 7 on the pyrrolo[2,3-c]pyridine scaffold [1]. Its molecular formula is C₈H₇ClN₂ (MW = 166.61 g mol⁻¹), and as a solid it is typically supplied at purities ≥95 % (e.g., AKSci specification of 95 %) . The simultaneous presence of a halogen and a methyl substituent on the 6-azaindole core distinguishes this compound from other regioisomers or mono‑substituted analogs and determines its utility in medicinal‑chemistry campaigns, particularly as a key intermediate for kinase‑targeted libraries.

Substitution pattern
3-Chloro & 7-methyl on 6-azaindole core
Synthesis fit
Efficient Pd-catalyzed cross-coupling handle at C3
Research fit
Kinase-targeted library synthesis & SAR studies

Generic Substitution Risks for 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine


Direct substitution with alternative halogen‑methyl regio‑isomers (e.g., 3‑bromo‑7‑methyl, 3‑chloro‑5‑methyl, or 7‑chloro‑1H‑pyrrolo[2,3‑c]pyridine) or mono‑substituted analogs cannot guarantee equivalent synthetic outcomes, as the electronic and steric profile of the 3‑Cl/7‑Me pair critically influences both cross‑coupling reactivity and target‑binding interactions. For instance, Suzuki–Miyaura coupling efficiencies vary markedly between 3‑chloro and 7‑chloro azaindole systems [1]. Moreover, structure‑activity‑relationship studies on LSD1 and CDK12 inhibitors demonstrate that the precise location of the halogen and methyl groups on the pyrrolo[2,3‑c]pyridine core dictates potency and selectivity; swapping to a 3‑bromo or 5‑chloro analog can lead to a >10‑fold loss in enzymatic activity in related chemotypes [2]. Therefore, sourcing the exact 3‑chloro‑7‑methyl substitution pattern is a prerequisite for reproducing published biological results or executing validated synthetic routes without introducing uncharacterized variability.

Regioisomer reactivity mismatch
C3-Cl cross-coupling proceeds under standard conditions, whereas the C7-Cl isomer may require specialized catalyst systems and microwave irradiation.
SAR sensitivity to substitution
Replacing the 3-chloro group with bromine or hydrogen has been reported to shift enzymatic inhibition by >10-fold in related kinase chemotypes, altering SAR interpretation.
Lipophilicity shift
Analog regioisomers (7-Me only or 3-Cl only) exhibit a lower cLogP (≥0.3 log-unit difference), which may affect ADME property predictions in lead optimization.

3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Differential Evidence


Suzuki–Miyaura Coupling at 3-Chloro

The 3‑chloro substituent of the target compound provides a highly effective handle for Pd‑catalyzed cross‑coupling. In a direct head‑to‑head comparison under microwave‑assisted Suzuki–Miyaura conditions, 7‑chloro‑1H‑pyrrolo[2,3‑c]pyridine (a regioisomeric comparator) requires specialized precatalytic systems (XPhos‑PdG2) to achieve high conversions owing to the lower reactivity of the C7–Cl bond adjacent to the pyridine nitrogen. In contrast, the C3–Cl bond in 3‑chloro‑7‑methyl‑1H‑pyrrolo[2,3‑c]pyridine is electronically more activated for oxidative addition, enabling broader catalyst compatibility and generally faster reaction rates under standard conditions [1].

Cross-coupling reactivity
Method context
3-Cl: Broad catalyst scope, mild thermal conditions
7-Cl isomer: Requires XPhos-PdG2, microwave irradiation
Guides scaffold diversification strategy for parallel library synthesis
Qualitative trend from Savitha et al. 2019; no direct kinetic data
Cross‑Coupling Synthetic Chemistry 7‑Azaindole Functionalization

Lipophilicity (cLogP) Comparison

The calculated partition coefficient (cLogP) of 3‑chloro‑7‑methyl‑1H‑pyrrolo[2,3‑c]pyridine is 1.71 . Removal of either substituent to produce the mono‑substituted analog 7‑methyl‑1H‑pyrrolo[2,3‑c]pyridine (cLogP ≈ 1.39) or the regioisomer 3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine (cLogP ≈ 1.08) results in a lower LogP. The 3‑Cl/7‑Me combination therefore provides an intermediate lipophilicity that balances passive permeability with aqueous solubility, a property window that is frequently targeted in hit‑to‑lead optimization.

Lipophilicity (cLogP)
Class-level
1.71
Intermediate lipophilicity balances permeability and solubility in hit-to-lead
vs 1.39 (7-Me analog) and 1.08 (3-Cl analog); in silico prediction
Physicochemical Properties Drug Design LogP

CDK12 Inhibitor Core Fragment Requirement

The CDK12 inhibitor clinical‑candidate chemotype exemplified in patent WO 2019/058132 A1 employs a 3‑chloro‑7‑methyl‑pyrrolo[2,3‑c]pyridine fragment as the core heterocycle. While the final bioactive molecule contains additional substituents, the retention of the 3‑Cl and 7‑Me groups in the optimized series is non‑trivial. In related CDK12 inhibitors, replacement of the 3‑chloro with hydrogen or bromine has been shown to reduce enzymatic inhibition by >5‑fold in analogous kinase assays, underscoring the importance of this precise substitution pattern for maintaining target affinity [1]. Furthermore, a related derivative from the same chemotype exhibited an IC₅₀ of 156 nM against human recombinant CDK12/CyclinK [2], establishing the core’s pharmacological relevance.

CDK12 inhibition
Class-level
Core present: derivative IC₅₀ 156 nM
Core absent (3-H or 3-Br): >5-fold potency loss
Core substitution fidelity critical for reproducing CDK12 inhibitor SAR
BindingDB entry; radioactive kinase assay format
CDK12 Kinase Inhibitor Pyrrolopyridine Core

LSD1 Inhibitor Scaffold Validation

A 2024 structure‑activity‑relationship study published in the Journal of Medicinal Chemistry demonstrates that 1H‑pyrrolo[2,3‑c]pyridine derivatives bearing specific substitution at the 3 and 7 positions achieve nanomolar enzymatic IC₅₀ values against LSD1. The most advanced compound in this series (23e) showed favorable oral PK and tumor‑growth suppression in an AML xenograft model [1]. The synthetic route to 23e critically relies on a 3‑chloro intermediate for late‑stage diversification, highlighting that the 3‑Cl‑7‑Me pyrrolopyridine building block is a validated entry point for developing LSD1‑targeted therapeutics.

LSD1 inhibition
Class-level
3,7-Substituted core: low-nM enzymatic IC₅₀
Unsubstituted core: significantly reduced inhibition
Supports LSD1 inhibitor lead optimization using this building block
SAR from J. Med. Chem. 2024; in vivo model-response context requires independent validation
LSD1 Epigenetics Anticancer

3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Application Scenarios


Parallel Synthesis for Kinase Screening

The C3‑Cl handle enables rapid and economical diversification via Suzuki–Miyaura or Buchwald–Hartwig reactions under mild conditions, making this building block ideal for constructing focused libraries of CDK12, CDK7, or LSD1 inhibitors. The 7‑methyl group provides a passive lipophilicity boost without introducing additional reactive sites, simplifying library purification and analysis.

CDK12 Inhibitor Chemotype Reproduction

Investigators aiming to replicate the CDK12 inhibitor series exemplified in WO 2019/058132 A1 must source the exact 3‑Cl‑7‑Me pyrrolo[2,3‑c]pyridine core to ensure fidelity to the disclosed structure‑activity relationships. The differentiated CDK12 IC₅₀ of 156 nM for a prototypical derivative validates the core’s suitability for further optimization [1].

Synthesis of LSD1 Lead Compound 23e

The SAR roadmap described in Jiang et al. (J. Med. Chem. 2024) positions the 3‑Cl‑7‑Me pyrrolopyridine intermediate as a key starting material for generating potent, reversible LSD1 inhibitors with in vivo efficacy. Direct procurement of the correct building block avoids additional synthetic steps required to introduce the 3‑Cl and 7‑Me groups separately [1].

ADME Tuning in Hit-to-Lead

With a cLogP of 1.71, the scaffold occupies a desirable lipophilicity window for central‑nervous‑system and oncology drug candidates. Replacing it with a 3‑bromo or 7‑hydrogen analog would shift LogP by ≥0.3 log units, potentially altering permeability, solubility, and off‑target promiscuity profiles in a manner that is difficult to predict.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
C3-Cl cross-coupling handle
Suzuki–Miyaura reaction scope under mild conditions
CDK12 inhibitor SAR studies
3-Cl/7-Me core substitution fidelity
CDK12 enzymatic assay context
LSD1 inhibitor lead optimization
Validated intermediate for late-stage diversification
LSD1 enzymatic and cellular model-response
ADME property optimization
Intermediate cLogP lipophilicity (1.71)
Lipophilicity-dependent ADME assays
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